Cas no 2089702-05-4 (methyl 2-amino-2-(2-methylpyridin-4-yl)acetate)

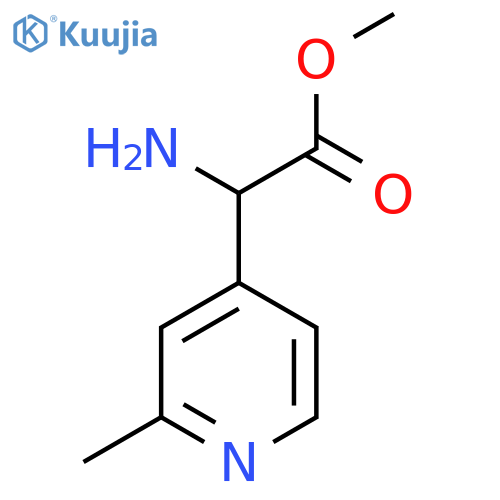

2089702-05-4 structure

商品名:methyl 2-amino-2-(2-methylpyridin-4-yl)acetate

methyl 2-amino-2-(2-methylpyridin-4-yl)acetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-amino-2-(2-methylpyridin-4-yl)acetate

- 2089702-05-4

- EN300-1764482

-

- インチ: 1S/C9H12N2O2/c1-6-5-7(3-4-11-6)8(10)9(12)13-2/h3-5,8H,10H2,1-2H3

- InChIKey: PJGSAAINNJMZQJ-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C(C1C=CN=C(C)C=1)N)=O

計算された属性

- せいみつぶんしりょう: 180.089877630g/mol

- どういたいしつりょう: 180.089877630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

methyl 2-amino-2-(2-methylpyridin-4-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1764482-5.0g |

methyl 2-amino-2-(2-methylpyridin-4-yl)acetate |

2089702-05-4 | 5g |

$3147.0 | 2023-06-03 | ||

| Enamine | EN300-1764482-0.1g |

methyl 2-amino-2-(2-methylpyridin-4-yl)acetate |

2089702-05-4 | 0.1g |

$956.0 | 2023-09-20 | ||

| Enamine | EN300-1764482-2.5g |

methyl 2-amino-2-(2-methylpyridin-4-yl)acetate |

2089702-05-4 | 2.5g |

$2127.0 | 2023-09-20 | ||

| Enamine | EN300-1764482-10.0g |

methyl 2-amino-2-(2-methylpyridin-4-yl)acetate |

2089702-05-4 | 10g |

$4667.0 | 2023-06-03 | ||

| Enamine | EN300-1764482-1.0g |

methyl 2-amino-2-(2-methylpyridin-4-yl)acetate |

2089702-05-4 | 1g |

$1086.0 | 2023-06-03 | ||

| Enamine | EN300-1764482-0.25g |

methyl 2-amino-2-(2-methylpyridin-4-yl)acetate |

2089702-05-4 | 0.25g |

$999.0 | 2023-09-20 | ||

| Enamine | EN300-1764482-1g |

methyl 2-amino-2-(2-methylpyridin-4-yl)acetate |

2089702-05-4 | 1g |

$1086.0 | 2023-09-20 | ||

| Enamine | EN300-1764482-10g |

methyl 2-amino-2-(2-methylpyridin-4-yl)acetate |

2089702-05-4 | 10g |

$4667.0 | 2023-09-20 | ||

| Enamine | EN300-1764482-0.05g |

methyl 2-amino-2-(2-methylpyridin-4-yl)acetate |

2089702-05-4 | 0.05g |

$912.0 | 2023-09-20 | ||

| Enamine | EN300-1764482-0.5g |

methyl 2-amino-2-(2-methylpyridin-4-yl)acetate |

2089702-05-4 | 0.5g |

$1043.0 | 2023-09-20 |

methyl 2-amino-2-(2-methylpyridin-4-yl)acetate 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

3. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

2089702-05-4 (methyl 2-amino-2-(2-methylpyridin-4-yl)acetate) 関連製品

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬